molecular formula C18H15FN2O2 B2379290 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034226-76-9

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2379290
CAS No.: 2034226-76-9
M. Wt: 310.328
InChI Key: LXFRZESHJOYDRQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluoroaniline and 3-furylpyridine. These intermediates are then subjected to acylation reactions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-4-1-13(2-5-16)9-18(22)21-11-14-3-6-17(20-10-14)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFRZESHJOYDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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